Tetrahydropterin

Alkyl glycol-ether monooxygenase Enzyme kinetics Cofactor specificity

Tetrahydropterin (CAS 1008-35-1), also known as 2-amino-5,6,7,8-tetrahydro-4(3H)-pteridinone, is the unsubstituted core scaffold of the tetrahydropterin cofactor family. It serves as the fundamental structural template for biologically essential cofactors such as tetrahydrobiopterin (BH4), which is required for aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthases (NOS).

Molecular Formula C6H9N5O
Molecular Weight 167.17 g/mol
CAS No. 1008-35-1
Cat. No. B086495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropterin
CAS1008-35-1
Molecular FormulaC6H9N5O
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CNC2=C(N1)C(=O)N=C(N2)N
InChIInChI=1S/C6H9N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h8H,1-2H2,(H4,7,9,10,11,12)
InChIKeyBOEUHAUGJSOEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydropterin (CAS 1008-35-1): Unsubstituted Pterin Cofactor for Aromatic Amino Acid Hydroxylases and Nitric Oxide Synthase Research


Tetrahydropterin (CAS 1008-35-1), also known as 2-amino-5,6,7,8-tetrahydro-4(3H)-pteridinone, is the unsubstituted core scaffold of the tetrahydropterin cofactor family [1]. It serves as the fundamental structural template for biologically essential cofactors such as tetrahydrobiopterin (BH4), which is required for aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthases (NOS) [2]. Unlike its 6-substituted analogs, tetrahydropterin lacks the stereochemical complexity and regulatory side-chain interactions, making it a critical baseline compound for investigating cofactor structure-activity relationships, enzyme mechanisms, and oxidation pathways [3].

Why Tetrahydropterin (1008-35-1) Cannot Be Substituted with Generic Analogs in Pterin-Dependent Enzyme Studies


Substituting tetrahydropterin with other tetrahydropterin derivatives (e.g., 6-methyltetrahydropterin, tetrahydrobiopterin) without quantitative justification introduces uncontrolled variables that compromise experimental reproducibility and data interpretation [1]. The unsubstituted tetrahydropterin scaffold exhibits distinct kinetic parameters (Km and Vmax), oxidation coupling efficiency, and redox behavior compared to its 6-substituted counterparts, as demonstrated across multiple enzyme systems including alkyl glycol-ether monooxygenase, phenylalanine hydroxylase, and nitric oxide synthase [2][3]. Furthermore, the absence of a 6-substituent eliminates stereochemical complexity and side-chain-mediated regulatory effects, making tetrahydropterin uniquely suited for isolating the core pterin ring's intrinsic contributions to catalysis and electron transfer [4]. Generic substitution without accounting for these quantifiable differences can lead to erroneous conclusions about enzyme mechanism, inhibitor potency, or cofactor specificity.

Quantitative Evidence Guide: Tetrahydropterin (1008-35-1) Differentiation from 6-Substituted Analogs


Apparent Km Ranking: Tetrahydropterin ≈ 6-Methyltetrahydropterin ≈ Tetrahydrobiopterin < 6,7-Dimethyltetrahydropterin < Tetrahydrofolate

In rat liver microsomal alkyl glycol-ether monooxygenase assays, tetrahydropterin exhibits an apparent Km that is statistically indistinguishable from 6-methyltetrahydropterin and tetrahydrobiopterin, but significantly lower (higher affinity) than 6,7-dimethyltetrahydropterin and substantially lower than tetrahydrofolate [1]. The order of increasing apparent Km values is: tetrahydropterin ≈ 6-methyltetrahydropterin ≈ tetrahydrobiopterin < 6,7-dimethyltetrahydropterin < tetrahydrofolate [1]. This demonstrates that the unsubstituted tetrahydropterin core achieves binding affinity comparable to the natural cofactor BH4, despite lacking the 6-substituent.

Alkyl glycol-ether monooxygenase Enzyme kinetics Cofactor specificity

Cofactor Activity in Drosophila Phenylalanine Hydroxylase: Tetrahydrobiopterin (BH4) is 4-5× More Effective than 6,7-Dimethyltetrahydropterin

A direct comparative study of Drosophila melanogaster phenylalanine hydroxylase (PAH) activity using the natural cofactor tetrahydrobiopterin (H4Bip) versus the synthetic analog 6,7-dimethyltetrahydropterin (H4Dmp) revealed that H4Bip was 4-5 times more effective as a cofactor [1]. Specifically, the enzyme exhibited two-fold higher affinity for the phenylalanine substrate when H4Bip was the cofactor compared to when H4Dmp was used [1]. This quantitative difference underscores the functional importance of the 6-substituent configuration in PAH catalysis, a distinction that tetrahydropterin, as the unsubstituted scaffold, helps elucidate through comparative studies.

Phenylalanine hydroxylase Cofactor efficacy Drosophila melanogaster

Nitric Oxide Synthesis Strictly Requires Fully Reduced Tetrahydropterin; Oxidation State is the Dominant Determinant

A comprehensive study of inducible nitric oxide synthase (iNOS) reconstituted with eight different tetrahydropterins and dihydropterins demonstrated that only the fully reduced (tetrahydro) form supports NO synthesis, regardless of side-chain structure [1]. The ability to support NO synthesis and to increase heme-dependent NADPH oxidation in response to substrates were the only two properties that absolutely required the tetrahydropterin oxidation state [1]. In contrast, five other properties—including pterin binding affinity, heme iron spin-state shifting, ferrous heme iron coordination stabilization, heme iron reduction support, and subunit dimerization promotion—were dependent on side-chain structure or stereochemistry, independent of oxidation state [1].

Nitric oxide synthase Cofactor oxidation state Electron transfer

Uncoupled Oxidation of Tetrahydropterin by Phenylalanine Hydroxylase Produces Detectable Hydrogen Peroxide Even in the Presence of Phenylalanine

In contrast to tetrahydrobiopterin and 6-methyltetrahydropterin, which produce essentially no hydrogen peroxide during fully coupled oxidation with phenylalanine as substrate, the unsubstituted tetrahydropterin generates detectable hydrogen peroxide even in the presence of phenylalanine [1]. The 4a-carbinolamine tetrahydropterin intermediate was observed during fully uncoupled tyrosine-dependent oxidations of tetrahydropterin and 6-methyltetrahydropterin by lysolecithin-activated phenylalanine hydroxylase, confirming that this species is a common intermediate for uncoupled oxidations [1]. This differential coupling efficiency provides a quantifiable distinction in the redox behavior of tetrahydropterin compared to its 6-substituted analogs.

Phenylalanine hydroxylase Uncoupled oxidation Hydrogen peroxide

C6 Chirality of Tetrahydropterin Cofactors Differentially Modulates Vmax in Tyrosine and Phenylalanine Hydroxylases

Using pure C6 stereoisomers of 6-propyl-tetrahydropterin (6-propyl-PH4), phosphorylated tyrosine hydroxylase (TH) exhibited an approximately 11-fold higher Vmax with the unnatural (6R)-propyl-PH4 compared to the natural (6S)-propyl-PH4, while phenylalanine hydroxylase (PH) showed an approximately 6-fold higher Vmax with the unnatural isomer [1]. Unphosphorylated TH showed a 6-fold greater Vmax with the unnatural isomer, making it the fastest cofactor yet identified for this enzyme form [1]. Importantly, the Km for (6R)-BH4 with either hydroxylase is 10 times higher than for the equivalently configured (6S)-propyl-PH4 [1]. These stereochemical dependencies highlight the critical importance of the 6-substituent configuration in determining cofactor efficacy.

Tyrosine hydroxylase Phenylalanine hydroxylase Stereochemistry

Validated Research Applications for Tetrahydropterin (CAS 1008-35-1) Based on Quantitative Differentiation Evidence


Enzymology: Alkyl Glycol-Ether Monooxygenase Studies Requiring Baseline Cofactor with BH4-Equivalent Binding Affinity

Researchers investigating alkyl glycol-ether monooxygenase (glyceryl-ether monooxygenase) should select tetrahydropterin when a cofactor with apparent Km equivalent to the natural tetrahydrobiopterin cofactor is required, but without the stereochemical and side-chain complexity introduced by the 6-substituent. As demonstrated in rat liver microsomal assays, tetrahydropterin exhibits an apparent Km statistically indistinguishable from tetrahydrobiopterin and 6-methyltetrahydropterin [4]. This makes tetrahydropterin (1008-35-1) the optimal choice for isolating the core pterin ring's contribution to enzyme binding and catalysis, free from confounding side-chain effects.

Mechanistic Studies: Probing the Coupling Efficiency and Uncoupled Oxidation Pathways in Aromatic Amino Acid Hydroxylases

For investigations into the mechanistic partition between productive hydroxylation and uncoupled cofactor oxidation in phenylalanine hydroxylase (PAH), tetrahydropterin provides a unique tool. Unlike tetrahydrobiopterin or 6-methyltetrahydropterin, which produce negligible hydrogen peroxide during coupled turnover, tetrahydropterin generates detectable H2O2 even in the presence of phenylalanine substrate [4]. This property enables researchers to quantify uncoupled oxidation flux and to trap and characterize the 4a-carbinolamine intermediate, which is common to both coupled and uncoupled pathways [4].

Nitric Oxide Synthase Research: Definitive Demonstration of Oxidation State Requirement for NO Synthesis

Studies of nitric oxide synthase (NOS) that aim to delineate the structural versus redox contributions of the pterin cofactor should utilize tetrahydropterin as a fully reduced baseline. Research has unequivocally shown that only the fully reduced tetrahydropterin oxidation state supports NO synthesis and substrate-stimulated NADPH oxidation, independent of side-chain structure [4]. This binary requirement makes tetrahydropterin (1008-35-1) an essential reference standard for validating NOS reconstitution experiments and for distinguishing oxidation state-dependent from side-chain-dependent enzyme properties [4].

Stereochemistry Studies: Achiral Baseline for Isolating C6 Substituent Effects on Enzyme Kinetics

When investigating the impact of C6 chirality on the catalytic activity of tyrosine hydroxylase or phenylalanine hydroxylase, tetrahydropterin serves as the essential achiral reference compound. Studies using 6-propyl-tetrahydropterin stereoisomers have revealed Vmax differences as high as 11-fold between (6R) and (6S) epimers [4]. The unsubstituted tetrahydropterin scaffold eliminates this stereochemical variable entirely, allowing researchers to unambiguously attribute observed kinetic effects to the 6-substituent configuration rather than to intrinsic pterin ring properties.

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